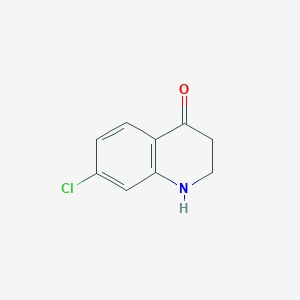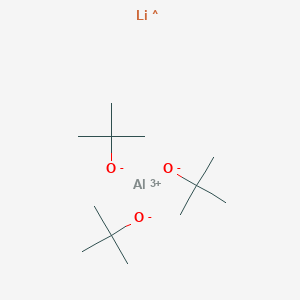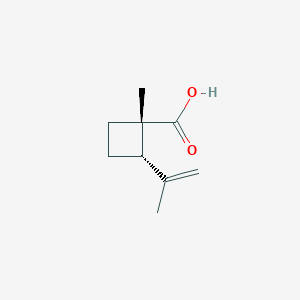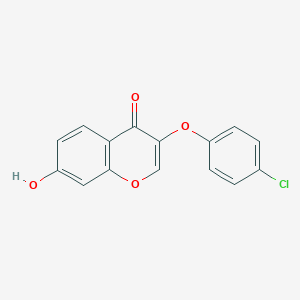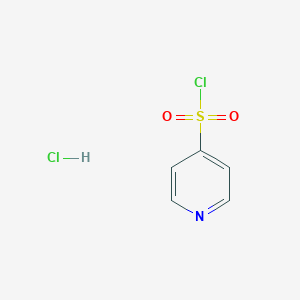
Pyridine-4-sulfonyl chloride hydrochloride
説明
Pyridine-4-sulfonyl chloride hydrochloride is a chemical compound that has been the subject of various studies due to its utility in organic synthesis. It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N. The sulfonyl chloride group attached to the pyridine ring makes it a versatile reagent for introducing sulfonate groups into other molecules or for facilitating various chemical transformations.
Synthesis Analysis
The synthesis of sulfonic acid-functionalized pyridinium chloride derivatives has been reported in several studies. These compounds are synthesized and characterized using various techniques such as FT-IR, 1H and 13C NMR, MS, and thermogravimetry . The synthesis often involves the introduction of a sulfonic acid group to the pyridine ring, followed by the formation of the corresponding chloride salt. These materials are then used as catalysts in different organic reactions, indicating their stability and reactivity under the reaction conditions.
Molecular Structure Analysis
The molecular structure of pyridine derivatives, including those with sulfonyl chloride groups, has been studied using spectroscopic methods and, in some cases, X-ray diffraction analysis . These studies provide detailed information on the bonding and geometry of the molecules. For instance, the crystal structures of related compounds such as pyridine-4-aldehyde thiosemicarbazone salts have been determined, revealing how the molecules interact in the solid state and the types of hydrogen bonds they form .
Chemical Reactions Analysis
Pyridine-4-sulfonyl chloride hydrochloride and its derivatives are used as catalysts in various chemical reactions. These include the synthesis of hexahydroquinolines , bis-coumarin derivatives , tetrasubstituted imidazoles , bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s , and tetrahydrobenzo[b]pyran derivatives . The reactions typically involve multi-component condensation or tandem reactions under solvent-free conditions, highlighting the efficiency and green chemistry aspects of using these catalysts.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine-4-sulfonyl chloride hydrochloride derivatives are influenced by the presence of the sulfonic acid group. These compounds are generally soluble in polar solvents and exhibit good thermal stability . Their reactivity as catalysts suggests they have acidic properties, which is consistent with the presence of the sulfonic acid group. The reusability of these catalysts in multiple cycles also indicates their robustness and potential for industrial applications .
Relevant Case Studies
Several case studies demonstrate the application of pyridine-4-sulfonyl chloride hydrochloride derivatives in organic synthesis. For example, the synthesis of 3,4-dihydropyrimidin-2(1H)-ones using a related magnetic and reusable catalyst has been reported . Another study describes the preparation of pyrido[2,3-d:6,5-d]dipyrimidines using a novel catalyst derived from pyridine-4-sulfonyl chloride hydrochloride . These case studies illustrate the practical utility of these compounds in synthesizing a wide range of organic molecules.
科学的研究の応用
-
Chemistry and Synthesis
- Pyridine derivatives, including Pyridine-4-sulfonyl chloride hydrochloride, are of special interest due to their solubility .
- They play a vital role in progressive drug design and discovery .
- Pyridine scaffold bearing poor basicity generally improves water solubility in pharmaceutically potential molecules .
- Pyridine and its derivatives play vital roles in organic chemistry .
- They are the most extensively applied scaffolds for drug design and synthesis .
-
Antibacterial Activities
- Some of the newly synthesized pyridine compounds/drugs are found to inhibit multidrug-resistant S. aureus (MRSA) .
- This will facilitate the development of pyridine-based novel antibiotic/drug design in the near future as a versatile scaffold with limited side effects for the next-generation therapeutics .
-
Pharmaceutical Industry
-
Biomarker Evaluation
-
Nickel Catalyst in Pyridine Hydrogenation
-
Drug Design and Discovery
-
Medical Intermediate
-
Preparation of TAK-438 (vonoprazan fumarate)
-
Biomarker Evaluation
-
Nickel Catalyst in Pyridine Hydrogenation
-
Drug Design and Discovery
-
Substitute for Bisphenol A (BPA)
Safety And Hazards
When handling pyridine-4-sulfonyl chloride hydrochloride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used, including chemical impermeable gloves . It’s also important to ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
特性
IUPAC Name |
pyridine-4-sulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2S.ClH/c6-10(8,9)5-1-3-7-4-2-5;/h1-4H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDTZCIVBAUGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5Cl2NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70621847 | |
| Record name | Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridine-4-sulfonyl chloride hydrochloride | |
CAS RN |
489430-50-4 | |
| Record name | Pyridine-4-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70621847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine-4-sulfonyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



